![molecular formula C16H12Cl2O4 B5798874 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate](/img/structure/B5798874.png)
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate
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Overview
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate, also known as DMOB, is a chemical compound that has been widely studied for its potential use in scientific research. DMOB is a derivative of salicylate and is structurally similar to other compounds that have been found to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate exerts its anti-tumor effects through several mechanisms. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate also inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to have several biochemical and physiological effects. It has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate also inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in lab experiments is that it has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to be effective in inducing apoptosis in cancer cells. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in lab experiments is that it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate. One area of research is the development of novel 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate derivatives that have improved anti-tumor properties and reduced toxicity. Another area of research is the study of the mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate and its derivatives, with a focus on identifying new targets for cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate in combination with other anti-cancer agents is an area of research that has the potential to improve cancer treatment outcomes. Finally, the development of new methods for the synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate and its derivatives is an area of research that has the potential to improve the efficiency and yield of the synthesis process.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 2-(3,4-dichlorophenyl)-2-oxoethyl acetate in the presence of triethylamine to form 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate. The synthesis method has been optimized to produce high yields of pure 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate.
Scientific Research Applications
2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Several studies have shown that 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 3-methoxybenzoate has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-12-4-2-3-11(7-12)16(20)22-9-15(19)10-5-6-13(17)14(18)8-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAZRZMQWJIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 3-methoxybenzoate |
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